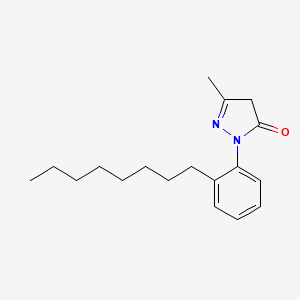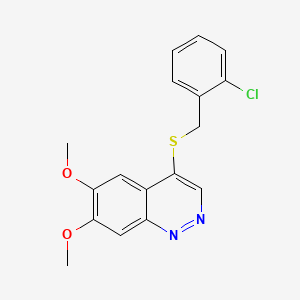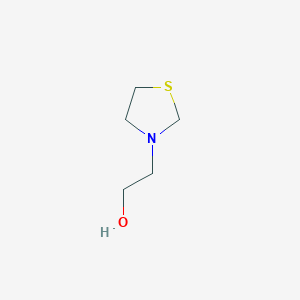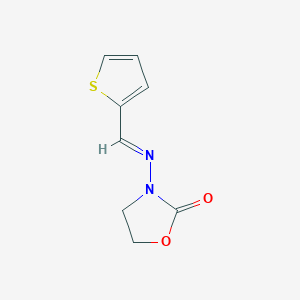![molecular formula C14H18N2O2 B12911287 5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 61190-95-2](/img/structure/B12911287.png)
5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is an organic compound that features a pyrazolone core substituted with a tert-butylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-(tert-butyl)phenol with a suitable pyrazolone derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and pyrazolone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create derivatives with enhanced biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them useful in the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyrazolone core can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(tert-Butyl)phenol: Shares the tert-butylphenol moiety but lacks the pyrazolone core.
1-Phenyl-3-methyl-5-pyrazolone: Contains the pyrazolone core but lacks the tert-butylphenoxy group.
Uniqueness
5-((3-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one is unique due to the combination of the tert-butylphenoxy group and the pyrazolone core. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
特性
CAS番号 |
61190-95-2 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
5-[(3-tert-butylphenoxy)methyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)10-5-4-6-12(7-10)18-9-11-8-13(17)16-15-11/h4-8H,9H2,1-3H3,(H2,15,16,17) |
InChIキー |
UVLPKOYPRVVZRK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC2=CC(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)





![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)





![Glycine, N-[[3-hydroxy-6-(trifluoromethoxy)-2-quinolinyl]carbonyl]-](/img/structure/B12911294.png)

